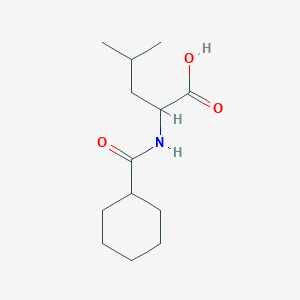

N-(Cyclohexylcarbonyl)leucine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSQGRPLTUAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923802 | |

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121428-84-0 | |

| Record name | N-Cyclohexanoylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modification of N Cyclohexylcarbonyl Leucine

Direct Synthesis Strategies for N-(Cyclohexylcarbonyl)leucine

The direct synthesis of this compound can be achieved through several methodologies, ranging from conventional organic synthesis to more advanced stereoselective approaches aimed at ensuring high chiral purity.

Conventional Organic Synthesis Routes

The most common and straightforward method for synthesizing this compound involves the acylation of leucine (B10760876). This is a type of nucleophilic acyl substitution reaction where the amino group of leucine acts as a nucleophile, attacking the carbonyl carbon of an activated cyclohexanecarboxylic acid derivative.

A typical procedure involves the reaction of leucine with cyclohexanecarbonyl chloride in the presence of a base. vaia.com The base, often an amine like pyridine (B92270) or a hydroxide (B78521) solution, serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. vaia.com This method is a variation of the well-known Schotten-Baumann reaction. researchgate.net

Alternatively, cyclohexanecarboxylic anhydride (B1165640) can be used as the acylating agent. google.com While anhydrides are generally less reactive than acyl chlorides, this method avoids the generation of corrosive HCl. The reaction of leucine with the anhydride, often in a suitable solvent and sometimes with gentle heating, yields this compound and cyclohexanecarboxylic acid as a byproduct.

Another approach is the direct amidation of leucine with cyclohexanecarboxylic acid using a coupling reagent. google.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating the formation of the amide bond. libretexts.org This method is widely used in peptide synthesis and offers mild reaction conditions. masterorganicchemistry.com

A general two-step chemoenzymatic process can also be employed for the synthesis of N-acyl amino acids. researchgate.net This involves a palladium-catalyzed amidocarbonylation followed by enzymatic hydrolysis to yield the desired product. researchgate.net

Table 1: Conventional Synthesis Routes for this compound

| Method | Acylating Agent | Reagents/Conditions | Byproducts |

| Acyl Chloride Method | Cyclohexanecarbonyl chloride | Leucine, Base (e.g., Pyridine, NaOH) | HCl, Salt |

| Anhydride Method | Cyclohexanecarboxylic anhydride | Leucine, Solvent | Cyclohexanecarboxylic acid |

| Coupling Reagent Method | Cyclohexanecarboxylic acid | Leucine, Coupling Agent (e.g., DCC, EDC) | Urea derivative |

| Chemoenzymatic Synthesis | Aldehyde, Amide, Carbon Monoxide | Palladium catalyst, Enzyme | Varies |

Stereoselective Synthesis Approaches for Chiral Purity

Since leucine is a chiral amino acid, maintaining its stereochemical integrity during synthesis is often critical, especially for biological applications. The L-enantiomer is the naturally occurring form. Stereoselective synthesis aims to produce a single enantiomer of this compound, typically N-(Cyclohexylcarbonyl)-L-leucine, with high enantiomeric purity.

One key consideration is the potential for racemization, where the chiral center of the amino acid inverts, leading to a mixture of L- and D-enantiomers. This can sometimes occur under harsh reaction conditions. The use of mild coupling reagents and controlled conditions is crucial to minimize this side reaction. nih.gov Interestingly, in peptide synthesis using DCC, the byproduct N-acylurea can retain its chiral integrity even when the desired peptide is racemized. nih.gov

Enzymatic methods offer excellent stereoselectivity. For instance, acylases can be used in the kinetic resolution of a racemic mixture of N-acyl amino acids. units.it In this process, the enzyme selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) of the N-acyl derivative back to the amino acid, leaving the other enantiomer (the D-form) unreacted. units.it While this is a resolution technique rather than a direct synthesis, it is a powerful tool for obtaining enantiomerically pure N-acyl amino acids. Dynamic kinetic resolution combines this enzymatic step with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

Another strategy involves the use of chiral auxiliaries. semanticscholar.org A chiral auxiliary is a temporary chemical compound that is attached to the starting material to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Table 2: Approaches to Ensure Chiral Purity

| Approach | Description | Key Features |

| Mild Reaction Conditions | Using gentle reagents and controlled temperature to prevent racemization during acylation. | Minimizes loss of stereochemical integrity. |

| Enzymatic Kinetic Resolution | Employing enzymes like acylases to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity. |

| Dynamic Kinetic Resolution | Combining enzymatic resolution with in-situ racemization of the unwanted enantiomer. | Can achieve theoretical yields approaching 100%. |

| Chiral Auxiliaries | Temporarily incorporating a chiral molecule to direct the stereochemical outcome of the reaction. | Provides a high degree of stereocontrol. |

Derivatization and Analog Design for Structure-Function Elucidation

To understand how the structure of this compound relates to its function, researchers synthesize various derivatives and analogs. This allows for a systematic investigation of the importance of different structural features.

Approaches to N-Acylation of Leucine and its Analogues (e.g., N-cyclohexanoylleucine)

The N-acylation of leucine and its analogs is a fundamental strategy for creating a library of related compounds. nih.gov By varying the acyl group, one can probe the effects of size, shape, and electronic properties on the molecule's activity. For instance, replacing the cyclohexyl group with other cyclic or acyclic moieties can provide insights into the steric and hydrophobic requirements of a potential binding site.

The synthesis of these analogs generally follows the conventional methods described in section 2.1.1. Acyl chlorides or anhydrides of various carboxylic acids can be reacted with leucine to produce a range of N-acyl leucine derivatives. vaia.comgoogle.com For example, N-acetyl-leucine can be synthesized from L-leucine and acetic anhydride. google.com Similarly, N-benzoyl leucine is formed from the reaction of leucine with benzoyl chloride. vaia.com

A series of N-acylated alpha-amino acids have been synthesized to investigate their structure-activity relationships. nih.gov This systematic approach allows for the identification of key structural features that contribute to a desired biological effect.

Design of Leucinamide Derivatives Incorporating Cyclohexylcarbonyl Moieties

Further modification of the this compound structure can be achieved by converting the carboxylic acid group into an amide. This leads to the formation of N-(Cyclohexylcarbonyl)leucinamide derivatives. These derivatives have a different charge state and hydrogen bonding potential compared to the parent carboxylic acid, which can significantly impact their biological properties.

The synthesis of these leucinamide derivatives typically involves a two-step process. First, this compound is synthesized as described previously. Then, the carboxylic acid is activated, often using the same coupling reagents as in peptide synthesis (e.g., DCC, EDC), and reacted with an amine to form the amide bond. ontosight.ai A wide variety of amines can be used in this step, allowing for the creation of a diverse library of leucinamide derivatives. For example, N-(3-acetylphenyl)-N2-(cyclohexylcarbonyl)leucinamide is a known leucinamide derivative. ontosight.ai Another example features a phenylethyl group attached to the leucine backbone along with the cyclohexylcarbonyl group. ontosight.ai

A one-step methodology to synthesize N-acyl-α-amino amides directly from α-keto esters and ammonia (B1221849) has also been reported, offering a more direct route to these compounds. uwindsor.ca

Molecular Interactions and Biological Target Engagement of N Cyclohexylcarbonyl Leucine

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which small molecules can exert biological effects. The structure of N-(Cyclohexylcarbonyl)leucine, combining an amino acid recognized by various enzymes with a bulky acyl group, makes it a candidate for investigation as an enzyme inhibitor. mdpi.comnih.gov

While direct experimental studies on the inhibition of trypsin and leucine (B10760876) aminopeptidase (B13392206) by this compound are not extensively documented in publicly available literature, the potential for such interactions can be inferred from the known mechanisms of these enzymes and the characteristics of related inhibitors.

Trypsin: Trypsin is a serine protease that preferentially cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. frontiersin.org Inhibitors of trypsin often mimic its natural substrates, interacting with the active site, which contains a critical serine residue (Ser-195). nih.gov N-acyl amino acids and their derivatives have been designed as active-site-directed inhibitors for serine proteases. nih.govresearchgate.net The effectiveness of such inhibitors depends on factors like the length and nature of the acyl group and the chirality of the amino acid. nih.gov For this compound, the leucine portion could guide the molecule to the active sites of proteases that recognize large hydrophobic residues, while the cyclohexylcarbonyl group could influence binding affinity and specificity within the enzyme's binding pocket. However, the lack of a positively charged side chain analogous to arginine or lysine means it is unlikely to be a potent, specific trypsin inhibitor.

Leucine Aminopeptidase (LAP): Leucine aminopeptidases are metalloenzymes that catalyze the hydrolysis of N-terminal amino acids from peptides and proteins, showing a preference for leucine. rcsb.orgnih.gov These enzymes are crucial in various biological processes, from protein degradation to providing essential amino acids for cell growth. rcsb.org Potent inhibitors of LAPs are typically molecules that can effectively interact with the metal ions (often zinc) in the active site. nih.gov For instance, amino acid hydroxamates and phosphonopeptide analogues are strong competitive inhibitors because their functional groups can act as bidentate ligands, chelating the active site zinc. researchgate.netnih.gov L-Leucine hydroxamate, for example, is a potent LAP inhibitor with a Ki of 14 µM. nih.gov While this compound possesses the leucine side chain that directs it to the LAP active site, it lacks a strong metal-chelating group. Its inhibitory activity would therefore likely be modest compared to specialized inhibitors like bestatin (B1682670) or amino acid hydroxamates, which are designed to coordinate the catalytic metal ion. nih.gov

Table 1: Examples of Leucine Aminopeptidase (LAP) Inhibitors and Their Characteristics This table presents data for known LAP inhibitors to provide context for the potential interactions of this compound.

| Inhibitor | Inhibitor Class | Key Structural Feature | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| L-Leucine hydroxamate | Amino Acid Hydroxamate | Hydroxamic acid group (-CONHOH) | 14 µM | nih.gov |

| Bestatin | Peptide Mimetic | β-amino-α-hydroxy amino acid | Slow-binding, competitive | nih.gov |

| hPheP[CH(2)]Phe | Phosphinate Dipeptide Analogue | Phosphinate group | 66 nM | researchgate.net |

Beyond classical proteases, the class of N-acyl amino acids interacts with other key enzymes involved in lipid signaling and metabolism.

Fatty Acid Amide Hydrolase (FAAH): FAAH is a primary enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382). mdpi.com It also hydrolyzes a range of other N-acyl amides, including N-acyl amino acids. mdpi.com The ability of FAAH to either synthesize or degrade these molecules makes it a central node in controlling their signaling activity. N-acyl leucines, particularly those with long-chain fatty acids, have been evaluated as FAAH inhibitors. mdpi.com The cyclohexylcarbonyl group on this compound presents a distinct structure compared to the more commonly studied straight-chain fatty acids, and its interaction with the FAAH active site would require specific investigation.

Peptidase M20 Domain-Containing 1 (PM20D1): This enzyme has been identified as a key player in the metabolism of N-acyl amino acids, capable of both synthesizing them from a fatty acid and an amino acid and hydrolyzing them back to their constituent parts. pnas.org The discovery of PM20D1 highlighted a regulated enzymatic pathway for the production and degradation of these signaling lipids in circulation and tissues. pnas.org As this compound is an N-acyl amino acid, PM20D1 is a highly relevant potential biological target for its synthesis or hydrolysis.

Acylpeptide Hydrolase: This enzyme removes N-acetylated amino acids from the N-terminus of peptides. nih.gov While its primary substrates are N-acetylated, its role highlights the existence of enzymes specialized in processing N-terminally modified amino acids. The interaction of acylpeptide hydrolase with an N-cyclohexanoyl moiety is not known but represents a potential area of enzymatic engagement.

Receptor Ligand Interactions and Modulation Potential

The structural similarity of N-acyl amino acids to endogenous signaling molecules suggests they may act as ligands for various receptors, potentially modulating their activity. nih.gov

Leucine itself is a signaling molecule that can be sensed by specific cellular machinery, although dedicated "leucine receptors" in the classical sense are not as well-defined as those for neurotransmitters. However, proteins that bind leucine and initiate signaling cascades are known, most notably in the context of mTORC1 activation. The interaction of this compound with such leucine-sensing systems has not been specifically reported. Receptor binding assays, which measure the interaction between a ligand and a receptor, would be the standard method to determine affinity (Ki) and concentration for 50% inhibition (IC50) for any such potential targets. nih.govsygnaturediscovery.com The N-terminal modification with a bulky cyclohexylcarbonyl group would significantly alter the molecule's properties compared to free leucine, making direct interaction with leucine binding sites less predictable. drugbank.com

Allosteric modulators are compounds that bind to a receptor at a site topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding induces a conformational change in the receptor, which can either enhance (Positive Allosteric Modulator, PAM), inhibit (Negative Allosteric Modulator, NAM), or have no effect on the orthosteric ligand's activity (Neutral Allosteric Ligand, NAL). biorxiv.orgfrontiersin.org

This mechanism offers therapeutic advantages, including greater subtype selectivity and a more physiological "fine-tuning" of receptor activity. nih.govmdpi.com While there is no direct evidence that this compound acts as an allosteric modulator, some N-acyl compounds and related molecules have been identified as allosteric modulators of G protein-coupled receptors (GPCRs). For example, the steroid pregnenolone (B344588) and the lipid mediator lipoxin A4 have been shown to act as allosteric modulators of the cannabinoid CB1 receptor. nih.gov Given that N-acyl amino acids are known to interact with GPCRs, it is plausible that some members of this class could function as allosteric modulators. nih.gov Determining whether this compound possesses such activity would require screening against various receptors in functional assays that can detect potentiation or inhibition of the endogenous agonist's response.

Table 2: Types of Allosteric Modulators and Their Effects

| Modulator Type | Abbreviation | Effect on Orthosteric Ligand Activity | Reference |

|---|---|---|---|

| Positive Allosteric Modulator | PAM | Enhances agonist affinity and/or efficacy | frontiersin.org |

| Negative Allosteric Modulator | NAM | Reduces agonist affinity and/or efficacy | frontiersin.org |

| Neutral Allosteric Ligand | NAL | Binds to allosteric site with no effect on agonist activity | biorxiv.org |

| Allosteric Agonist | - | Activates the receptor from the allosteric site directly | frontiersin.org |

Transporter System Interactions

The transport of amino acids and their derivatives across cell membranes is a highly regulated process mediated by specific transporter proteins. The modification of leucine's N-terminus with a cyclohexylcarbonyl group fundamentally changes its chemical properties from a zwitterionic amino acid to a more lipophilic N-acyl amino acid, which drastically alters its interaction with amino acid transporters.

Free L-leucine is primarily transported by the high-affinity, low-capacity L-type Amino Acid Transporter 1 (LAT1, or SLC7A5). biorxiv.org This transporter is crucial for the uptake of large neutral amino acids. However, research on the related compound N-acetyl-L-leucine has demonstrated that N-terminal acetylation prevents its transport by LAT1. biorxiv.org Instead, N-acetyl-L-leucine is recognized and transported by different, lower-affinity carrier systems, specifically the Organic Anion Transporters OAT1 and OAT3. biorxiv.org

This "carrier switching" is a critical finding. The bulky and uncharged N-cyclohexylcarbonyl group on this compound would similarly be expected to block its recognition and transport by LAT1, which is optimized for the free amino and carboxylate groups of natural amino acids. Therefore, for this compound to enter cells, it would need to utilize alternative pathways. These could include passive diffusion across the membrane, facilitated by its increased lipophilicity, or recognition by other transporter systems that accommodate bulky, neutral, or anionic N-acyl compounds. Other transporters like B0AT1 (SLC6A19) are also involved in neutral amino acid transport but have specific structural requirements that may not accommodate such a modified leucine. biorxiv.org This altered transport mechanism is a key aspect of the compound's biological profile, as it dictates its bioavailability and ability to reach intracellular targets. nih.gov

Table 3: Comparison of Leucine and N-Acetyl-Leucine Transporter Interactions

| Compound | Primary Transporter(s) | Affinity/Capacity | Reference |

|---|---|---|---|

| L-Leucine | LAT1 (SLC7A5) | High Affinity (K_m ~0.2 mM) / Low Capacity | biorxiv.org |

| N-Acetyl-L-Leucine | OAT1, OAT3 | Low Affinity (K_m ~10 mM) / High Capacity | biorxiv.org |

| This compound | Unknown (Likely not LAT1) | Not Determined |

Studies on Amino Acid Transporter Engagement (e.g., System L, Organic Anion Transporters, Monocarboxylate Transporters relevant to N-acylated leucines)

Research on analogous N-acylated leucines, such as N-acetyl-leucine, provides significant insights into the probable transport mechanisms for this compound. Studies have demonstrated that N-acetylation converts leucine from a substrate of LAT1 into a substrate for organic anion transporters (OATs) and monocarboxylate transporters (MCTs). biorxiv.orgnih.gov Specifically, N-acetyl-L-leucine has been shown to be a substrate for OAT1 and OAT3. biorxiv.orgnih.gov This interaction is a consequence of the N-acylation process, which changes the molecule from a zwitterion at physiological pH to an anion, making it a suitable substrate for OATs. nih.gov

Given that this compound shares the same core N-acylated leucine structure, it is highly probable that it also engages with OATs and MCTs for cellular entry, rather than the LAT1 transporter utilized by unmodified leucine. The bulkier and more lipophilic cyclohexylcarbonyl group, compared to the acetyl group, may influence the binding affinity and transport kinetics with these transporters.

Table 1: Predicted Transporter Engagement for this compound Based on Analogue Studies

| Transporter Family | Specific Transporter | Predicted Interaction with this compound | Rationale based on N-acetyl-leucine studies |

|---|---|---|---|

| System L | LAT1 (SLC7A5) | Unlikely to be a primary transporter | N-acylation prevents recognition by LAT1, which transports L-leucine. biorxiv.orgnih.gov |

| Organic Anion Transporters (OATs) | OAT1 (SLC22A6) | Probable Substrate | N-acetyl-leucine is a confirmed substrate; N-acylation creates an anionic charge favored by OATs. biorxiv.orgnih.gov |

| OAT3 (SLC22A8) | Probable Substrate | N-acetyl-leucine is a confirmed substrate. biorxiv.orgnih.gov | |

| Monocarboxylate Transporters (MCTs) | MCT1 (SLC16A1) | Probable Substrate | N-acetyl-leucine is a confirmed substrate; MCTs transport monocarboxylic acids. biorxiv.org |

Mechanistic Insights into Cellular Uptake Pathways

The cellular uptake of this compound is a multi-faceted process that is largely dictated by the chemical modifications introduced by the cyclohexylcarbonyl group. The primary mechanism of uptake is predicted to be carrier-mediated, involving the transporters identified in the preceding section.

A key mechanistic insight comes from the change in the physicochemical properties of leucine upon N-acylation. At physiological pH, the parent L-leucine exists as a zwitterion, with both a positive charge on the amino group and a negative charge on the carboxyl group. nih.gov The N-acylation neutralizes the positive charge on the amino group, resulting in a molecule that is predominantly an anion. nih.gov This anionic nature is a critical determinant for its interaction with and transport by organic anion transporters.

Table 2: Mechanistic Details of this compound Cellular Uptake

| Uptake Mechanism | Description | Key Factors | Relevance to this compound |

|---|---|---|---|

| Carrier-Mediated Transport | Facilitated diffusion or active transport via membrane transporter proteins. | Transporter affinity and capacity, substrate competition. | Predicted to be the primary uptake pathway via OATs and MCTs. |

| Physicochemical Shift | N-acylation converts the zwitterionic leucine to an anionic molecule at physiological pH. | pKa of the carboxylic acid group, physiological pH. | This shift is the fundamental reason for the switch in transporter engagement from LAT1 to OATs. nih.gov |

| Passive Diffusion | Movement across the cell membrane driven by the concentration gradient. | Lipophilicity, molecular size, membrane fluidity. | The lipophilic cyclohexylcarbonyl group may enhance passive diffusion compared to less bulky N-acylated leucines. |

Structure Activity Relationship Sar Studies of N Cyclohexylcarbonyl Leucine and Its Analogues

Influence of the Cyclohexylcarbonyl Moiety on Biological Activity

The N-acyl group is a critical determinant of the biological profile of N-acyl amino acids. The cyclohexylcarbonyl moiety in N-(Cyclohexylcarbonyl)leucine imparts specific physicochemical properties, such as hydrophobicity and steric bulk, which significantly influence how the molecule interacts with its biological targets.

Research into related compounds, such as lipopeptide antibiotics and mitochondrial respiration uncouplers, has highlighted the importance of the acyl group's nature. In many bacterial lipopeptides, the N-terminal lipid tail, often derived from branched-chain amino acids like leucine (B10760876), is essential for antimicrobial activity. nih.gov The hydrophobicity of this acyl chain plays a pivotal role. Studies on analogues of the lipopeptide antibiotic brevicidine, which naturally has a branched acyl group, showed that varying the length and structure of a linear acyl chain directly impacts potency against Gram-negative bacteria. nih.gov

Similarly, in a class of endogenous lipids that stimulate mitochondrial respiration, the uncoupling activity is largely restricted to those with neutral amino acid head groups and unsaturated fatty acyl chains of a medium length. nomuraresearchgroup.com SAR studies on these N-acyl amino acids revealed that both the acyl chain and the amino acid headgroup are key for bioactivity. For instance, replacing a naturally unsaturated acyl chain with different side chains, such as ethyl cyclohexyl or n-octyl, yielded some of the most potent compounds. d-nb.info This suggests that the size and lipophilicity of the acyl group, like the cyclohexylcarbonyl group, are crucial for optimal interaction with the target, which could be a membrane-bound protein or transporter. The cyclohexyl group provides a distinct, bulky, and hydrophobic profile compared to linear or aromatic acyl groups, potentially influencing membrane permeability and binding affinity. nih.gov

| Analogue Type | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Lipopeptide Antibiotic Analogues | Varying linear acyl chain length (e.g., C6, C8, C10) | Optimal activity is dependent on chain length and resulting hydrophobicity. | nih.gov |

| Mitochondrial Respiration Uncouplers | Unsaturated vs. Saturated acyl chains | Unsaturated fatty acyl chains are generally required for optimal uncoupling activity. | nomuraresearchgroup.com |

| Antiprotozoal Leucinostatin Derivatives | Replacement of unsaturated acyl chain with acetyl group | Resulted in a 1000-fold decrease in affinity, highlighting the importance of the hydrophobic acyl tail. | d-nb.info |

| Antiprotozoal Leucinostatin Derivatives | Replacement of acyl side chain with ethyl cyclohexyl or n-octyl | Yielded highly potent compounds, indicating the importance of a bulky, hydrophobic side chain. | d-nb.info |

Impact of Leucine Stereochemistry on Functional Properties

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to biological activity. For amino acid derivatives, the chirality at the alpha-carbon (the central carbon atom) is of paramount importance, as biological systems like enzymes and receptors are themselves chiral and exhibit stereoselective recognition. plos.org Leucine, like most amino acids, exists as two enantiomers (mirror images): L-leucine and D-leucine.

Studies on N-acetyl-DL-leucine, a racemic mixture containing both N-acetyl-L-leucine and N-acetyl-D-leucine, have provided clear insights into the stereochemical requirements for activity. Research has consistently shown that the therapeutic effects are attributable to the L-enantiomer. plos.orgmedrxiv.org For example, in a cat model of vestibular injury, N-acetyl-L-leucine was identified as the pharmacologically active substance that promotes recovery, while N-acetyl-D-leucine was inactive. medrxiv.org

Furthermore, pharmacokinetic studies reveal that the two enantiomers are handled very differently in the body. When administered as a racemic mixture, the plasma concentration of the D-enantiomer is significantly higher than that of the L-enantiomer. plos.org This is explained by two key factors: the D-enantiomer inhibits the intestinal carrier-mediated uptake of the L-enantiomer, and the L-enantiomer undergoes first-pass metabolism (likely deacetylation), whereas the D-form does not. plos.orgbiorxiv.org In some assays, the D-enantiomer has even been shown to antagonize the effects of the active L-enantiomer. biorxiv.org These findings strongly suggest that for this compound, the L-configuration of the leucine moiety is essential for biological activity.

| Compound | Key Finding | Reference |

|---|---|---|

| N-acetyl-L-leucine | Identified as the pharmacologically active enantiomer responsible for therapeutic effects. | medrxiv.orgoup.com |

| N-acetyl-D-leucine | Pharmacologically inactive and can inhibit the intestinal uptake of the L-enantiomer. | plos.orgbiorxiv.org |

| N-acetyl-DL-leucine (Racemate) | Chronic administration may lead to the accumulation of the D-enantiomer, which could have negative effects. | plos.orgbiorxiv.org |

Role of Substituents on the Leucine Backbone in Biological Response

Modifications to the leucine backbone, specifically the amino and carboxyl groups, can dramatically alter a compound's pharmacological profile. nih.gov These changes can affect how the molecule is transported into cells, its metabolic stability, and its interaction with target proteins.

One of the most significant modifications is N-acetylation, which converts the primary amino group of leucine into a secondary amide. This seemingly small change has profound consequences. For example, acetylation of L-leucine switches its primary cellular uptake mechanism. biorxiv.org While L-leucine is transported by high-affinity L-type Amino Acid Transporters (LATs), N-acetyl-L-leucine is recognized and translocated by lower-affinity organic anion transporters (OAT1 and OAT3). biorxiv.orgbiorxiv.org This switch can fundamentally alter the compound's biodistribution and cellular concentration, explaining why N-acetyl-L-leucine can be effective as a drug where L-leucine itself is not. biorxiv.org Studies on LAT1 inhibitors have shown that a free amino group is often required for recognition, further emphasizing the impact of N-acylation. esmed.org

The carboxyl group is also a critical moiety for biological activity. SAR studies of leucine derivatives as inhibitors of the LAT1 transporter revealed that esterification of the carboxylic acid can decrease affinity, indicating that the charged carboxylate group is important for recognition by the transporter. mdpi.comresearchgate.net However, for other biological activities, such as the mitochondrial uncoupling effects of N-acyl amino acids, modification of the carboxyl group can be explored to improve properties like metabolic stability. For example, creating tertiary amide structures can lead to analogues with significantly longer metabolic half-lives while retaining bioactivity. nomuraresearchgroup.com

| Modification Site | Modification | Observed Effect | Reference |

|---|---|---|---|

| Amino Group | Acetylation (e.g., N-acetyl-L-leucine) | Switches cellular uptake from LAT transporters to OAT transporters; critical for pharmacological activity. | biorxiv.orgbiorxiv.org |

| Carboxyl Group | Esterification | Decreases affinity for the LAT1 transporter, suggesting the charged carboxylate is key for binding. | mdpi.comresearchgate.net |

| Carboxyl Group | Conversion to tertiary amides | Can increase metabolic stability while retaining bioactivity for certain targets (e.g., mitochondrial uncouplers). | nomuraresearchgroup.com |

Conformational Analysis and Molecular Recognition Dynamics

Conformational analysis, the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds, is essential for understanding molecular recognition. acs.orgresearchgate.net The specific three-dimensional shape of a molecule like this compound dictates how it fits into the binding site of a target protein, akin to a key fitting into a lock.

The structure of N-acyl amino acids is defined by several rotatable bonds, leading to a variety of possible conformations. acs.org In solution, these molecules exist as a population of different conformers. acs.org The presence of the bulky cyclohexylcarbonyl group in this compound will significantly influence the molecule's preferred conformation by creating steric hindrance that restricts rotation around adjacent bonds. This is in contrast to a smaller group like an acetyl moiety.

Studies on N-acyl amino acid esters using FT-IR and X-ray crystallography have shown that these molecules can exist in different conformations, including a C5 conformer, which is characterized by an intramolecular hydrogen bond between the N-H group and the ester carbonyl oxygen, forming a five-membered ring. acs.org The presence and stability of such conformations depend on the solvent and the nature of the acyl and ester groups. acs.org The bulky cyclohexyl group would likely influence the population of these conformers, favoring shapes that minimize steric clash. This conformational preference is critical for binding to a target, as only specific conformations will present the necessary functional groups (e.g., the carboxylate, the isobutyl side chain of leucine, and the carbonyl oxygen of the acyl group) in the correct orientation to interact with the amino acid residues in a protein's binding pocket. researchgate.net

Investigative Biological Activities of N Cyclohexylcarbonyl Leucine

Antimicrobial Research Perspectives

The search for novel antimicrobial agents is a critical area of research, and N-acyl amino acids have emerged as a class of compounds with potential antibacterial and antifungal properties. The antimicrobial activity of these compounds is often attributed to their amphiphilic nature, which allows them to interact with and disrupt microbial cell membranes.

Research into N-acyl norleucine derivatives has shown that these compounds exhibit significant antigrowth activity against various bacterial strains. In one study, amide ester derivatives bearing an electron-withdrawing group demonstrated potent activity against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.9 to 7.8 μg/mL. In contrast, the corresponding amide compounds were more active against the Gram-positive bacterium Staphylococcus aureus. These findings suggest that both the acyl group and the amino acid residue play a crucial role in determining the antimicrobial spectrum and potency.

Furthermore, a study on N-acylated amino acid methyl esters from marine bacteria revealed that a glycine (B1666218) derivative exhibited good activity against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus, as well as the fungus Mucor hiemalis. While a specific valine derivative was largely inactive, this highlights the importance of the specific amino acid and acyl chain in determining antimicrobial efficacy.

While direct studies on the antimicrobial properties of N-(Cyclohexylcarbonyl)leucine are limited, research on related long-chain N-acyl leucine (B10760876) derivatives has demonstrated antibacterial activity, particularly against Gram-positive bacteria. The introduction of a bulky, hydrophobic group like the cyclohexylcarbonyl moiety could potentially enhance the interaction with bacterial membranes, suggesting that this compound may warrant further investigation as a potential antimicrobial agent.

Table 1: Antimicrobial Activity of Selected N-Acyl Amino Acid Derivatives

| Compound/Derivative | Test Organism | Activity (MIC in µg/mL) |

| N-acyl norleucine ester derivatives | Klebsiella pneumoniae | 0.9 - 7.8 |

| N-acyl norleucine ester derivatives | Escherichia coli | 0.9 - 7.8 |

| N-acyl norleucine amide derivatives | Staphylococcus aureus | Not specified |

| N-acylated glycine methyl ester | Bacillus subtilis | 4 - 8 |

| N-acylated glycine methyl ester | Micrococcus luteus | 4 |

| N-acylated glycine methyl ester | Staphylococcus aureus | 16 |

| N-acylated glycine methyl ester | Mucor hiemalis | 8 - 16 |

Cytotoxic Activity in In Vitro Cellular Models

The potential of N-acyl amino acids as cytotoxic agents against cancer cells has been an area of active investigation. The structural modifications of amino acids can lead to compounds that selectively target and induce cell death in cancer cells while showing lower toxicity to normal cells.

Studies on N-acyl dopamines, which are structurally related to N-acyl amino acids, have demonstrated their ability to induce cell death in various human cancer cell lines. The cytotoxic effect was found to be dependent on the presence of an intact catechol group and a hydrophobic fatty acid residue. For instance, N-arachidonoyl dopamine (B1211576) showed a 50% lethal dose (LD50) in the range of 0.5-80 μM across different cancer cell lines.

Research on fatty-acyl-conjugated peptides has also shed light on the role of N-acylation in cytotoxicity. The conjugation of fatty acyl chains of varying lengths to an antimicrobial peptide, CM4, demonstrated that the anticancer activity against breast cancer cells was dependent on the chain length. Long-chain fatty acyl modifications significantly increased the cytotoxicity, with IC50 values below 8 μM for some derivatives. This suggests that the hydrophobicity imparted by the acyl group is a key determinant of cytotoxic potential.

Table 2: Cytotoxicity of Selected N-Acyl Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity (LD50/IC50 in µM) |

| N-arachidonoyl dopamine | Various cancer cell lines | 0.5 - 80 |

| Long-chain fatty acyl-CM4 conjugates | Breast cancer cell lines | < 8 |

Modulation of Specific Intracellular Signaling Pathways (e.g., mTOR pathway engagement relevant to leucinamide derivatives)

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial protein kinase that regulates cell growth, proliferation, and metabolism. The mTOR signaling pathway is often dysregulated in diseases such as cancer and metabolic disorders. Leucine is a key amino acid that activates the mTOR complex 1 (mTORC1) signaling pathway. google.comontosight.ai

Derivatives of leucine, such as leucinamides, have been investigated for their ability to modulate mTOR signaling. For example, N-acetylleucine amide has been shown to inhibit the amino acid-mTOR signaling pathway. nih.gov This compound was found to cause cell cycle arrest at the G1 stage in a human leukemia T cell line, which was associated with the inhibition of serum-induced activation of p70(S6k), a downstream effector of mTORC1. nih.gov These effects are similar to those of rapamycin, a well-known mTOR inhibitor, suggesting that N-acetylleucine amide can act as a rapamycin-like agent. nih.gov

Given that this compound is a derivative of leucine, it is plausible that it also engages with the mTOR signaling pathway. The N-acylation with a cyclohexylcarbonyl group could potentially influence its interaction with the components of the mTOR pathway, such as the Rag GTPases that are involved in sensing amino acid availability. nih.gov The bulky cyclohexyl group might either enhance or hinder the binding to these sensor proteins, thereby modulating the downstream signaling cascade. The phosphorylation of key mTOR targets like p70(S6k) and the retinoblastoma protein could be affected. nih.gov Further research is required to elucidate the precise mechanism by which this compound may influence mTOR signaling and its potential therapeutic implications.

Effects on Glucose and Energy Metabolism Pathways (if applicable to N-cyclohexanoyl amino acids)

N-acyl amino acids are emerging as a class of bioactive lipids that play a role in regulating energy and glucose metabolism. Certain N-acyl amino acids have been shown to act as chemical uncouplers in mitochondria, leading to increased energy expenditure and improved glucose homeostasis. For instance, N-oleoyl phenylalanine and N-oleoyl leucine can augment energy expenditure, reduce adiposity, and improve glucose balance in mice.

The enzyme PM20D1 is a key regulator of N-acyl amino acid levels in the body. Mice with reduced PM20D1 activity show metabolic dysfunction, including glucose intolerance and decreased insulin (B600854) sensitivity. Conversely, increasing the levels of certain N-acyl amino acids through the action of this enzyme can lead to beneficial metabolic effects.

Leucine itself plays a significant role in glucose metabolism, partly through its activation of the mTOR pathway, which influences both peripheral glucose utilization and pancreatic beta-cell function. However, in the context of a high-fat diet, an excess of branched-chain amino acids like leucine can contribute to insulin resistance.

While direct studies on the effects of N-cyclohexanoyl amino acids on glucose and energy metabolism are limited, the known functions of other N-acyl amino acids provide a strong rationale for investigating the metabolic role of this compound. The cyclohexylcarbonyl modification could influence its ability to interact with mitochondrial membranes or other metabolic targets, potentially modulating energy expenditure and glucose utilization. Understanding these effects could have implications for metabolic diseases such as obesity and type 2 diabetes.

Advanced Research Methodologies in the Study of N Cyclohexylcarbonyl Leucine

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are indispensable for dissecting the specific molecular interactions and biological responses elicited by N-(Cyclohexylcarbonyl)leucine in a controlled environment. These methods allow for the precise measurement of the compound's effects on cellular systems and isolated molecular components.

Cell-Based Assays for Biological Response Assessment

Cell-based assays are fundamental tools for quantifying the physiological impact of a compound on living cells. elifesciences.org These assays can reveal whether this compound interacts with cellular targets, such as membrane transporters or receptors, and can characterize the nature of this interaction (e.g., as a substrate, inhibitor, or modulator). nih.gov

A common approach involves using engineered cell lines that express a specific protein of interest, for example, an organic anion transporter (OATP). nih.govnih.gov Researchers can then perform inhibition assays to determine if this compound can block the transport of a known, labeled substrate. For instance, Chinese Hamster Ovary (CHO) cells expressing OATP1B1 or OATP1B3 could be used to measure the uptake of a fluorescent substrate like fluorescein-methotrexate in the presence of varying concentrations of this compound. nih.gov A reduction in fluorescence inside the cells would indicate that the compound is inhibiting the transporter. The results are typically used to calculate a half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. nih.gov

Similarly, cell viability and cytotoxicity assays (e.g., MTT or LDH assays) can be run in parallel to ensure that the observed effects are due to specific interactions with a target and not simply because of general toxicity to the cells. nih.gov

Table 1: Hypothetical Results of a Cell-Based Inhibition Assay for this compound

| Target Transporter | Test Compound | Known Substrate | IC50 (µM) | Assay Notes |

|---|---|---|---|---|

| OATP1B1 | This compound | [3H]Estrone-3-Sulfate | 15.2 | Indicates moderate inhibition. |

| OATP1B3 | This compound | [3H]Estrone-3-Sulfate | 45.8 | Indicates weaker inhibition compared to OATP1B1. |

| LAT1 | This compound | [18F]Fluorohomoleucine | >100 | Suggests no significant interaction. |

Recombinant Protein and Isolated Enzyme Assays

To study the interaction between this compound and its putative target protein more directly, without the complexities of a cellular environment, researchers use assays with recombinant proteins or isolated enzymes. elifesciences.org These proteins are produced in controlled systems, such as HEK293 cells or E. coli, and purified to homogeneity. nih.gov

Techniques like radioligand binding assays can quantify the affinity of the compound for the target. In this setup, a radiolabeled ligand known to bind the target protein is incubated with the protein in the presence of varying concentrations of this compound. By measuring the displacement of the radioligand, one can determine the binding affinity (Ki) of the test compound.

Another powerful method is Surface Plasmon Resonance (SPR), which measures binding events in real-time without the need for labels. The purified target protein is immobilized on a sensor chip, and a solution containing this compound is passed over it. The interaction causes a change in the refractive index at the surface, which is detected and used to calculate the association (ka) and dissociation (kd) rate constants, and ultimately the equilibrium dissociation constant (KD), a direct measure of binding affinity. Studies on N-acyl amino acids have successfully used recombinant enzymes like fatty acid amide hydrolase (FAAH) to characterize metabolic pathways and substrate specificity. elifesciences.org

Table 2: Sample Kinetic Parameters from a Recombinant Protein Binding Assay

| Target Protein | Ligand | ka (1/Ms) | kd (1/s) | KD (nM) | Method |

|---|---|---|---|---|---|

| Recombinant OATP1B1 | This compound | 1.2 x 10^4 | 2.5 x 10^-3 | 208 | Surface Plasmon Resonance |

| Recombinant FAAH | This compound | 3.5 x 10^3 | 9.8 x 10^-3 | 2800 | Radioligand Binding |

Computational Chemistry and Molecular Modeling Applications

Computational methods provide atomic-level insights that are often inaccessible through experimental techniques alone. They are used to predict the properties of this compound, understand its interaction with biological targets, and guide the design of new, related compounds. nih.gov

Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the fundamental physicochemical properties of a molecule from first principles. researchgate.netoup.com For this compound, these calculations can determine its three-dimensional structure, electron distribution (partial charges), and energy levels of its molecular orbitals (HOMO/LUMO). chitkara.edu.in

This information is critical for understanding the compound's reactivity and how it will behave in a biological environment. For example, calculations can predict the pKa of the carboxylic acid group and the basicity of the amide nitrogen, which determines the molecule's ionization state at physiological pH. Such calculations have been used to show that N-acetylation of leucine (B10760876) causes it to be an anion at physiological pH, unlike the zwitterionic L-leucine, providing a mechanistic reason for its different biological handling. A similar analysis for this compound would clarify its likely charge state, which is a key determinant of its ability to cross membranes or interact with transporters. nih.gov

Table 3: Comparison of Predicted Physicochemical Properties

| Compound | Predicted logD (pH 7.4) | Predicted Predominant Form (pH 7.4) | Method |

|---|---|---|---|

| L-Leucine | 1.59 | Zwitterion | DFT/SMD Model |

| N-Acetyl-L-leucine | -2.54 | Anion | DFT/SMD Model |

| This compound | 0.85 (Hypothetical) | Anion | DFT/SMD Model |

Molecular Dynamics Simulations for Ligand-Target Binding Characterization

Molecular dynamics (MD) simulations are a computational "microscope" that allow researchers to observe the dynamic behavior of a ligand-protein complex over time. nih.govplos.org To study this compound, a researcher would start with a 3D model of a target protein (e.g., a transporter) and place the ligand into its putative binding site, a process known as docking. plos.org

This entire system, including the protein, ligand, and surrounding water and ions, is then simulated by calculating the forces on every atom and solving Newton's equations of motion for femtosecond time steps. nih.govresearchgate.net Over a simulation of hundreds of nanoseconds, MD can reveal:

Binding Stability: Whether the ligand remains stably bound in the pocket. This is often measured by the Root Mean Square Deviation (RMSD) of the ligand's atoms. plos.org

Key Interactions: Which specific amino acid residues in the protein form lasting hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand.

Conformational Changes: How the protein or ligand changes shape upon binding.

These simulations are computationally intensive but provide invaluable information for understanding the precise mechanism of binding and for rationally designing modifications to the compound to improve its affinity or specificity. acs.org

Table 4: Typical Parameters for an MD Simulation Setup

| Parameter | Example Value/Type | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Describes the potential energy and forces between atoms. |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25°C) | Simulates physiological temperature. |

| Simulation Time | 100-500 nanoseconds | Duration of the simulation to observe relevant motions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantify the stability and interactions of the complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a group of compounds and their biological activity. nih.govjocpr.com The primary goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. innovareacademics.in

To build a QSAR model for this compound analogs, the process would be:

Data Set Generation: Synthesize and test a series of related compounds where parts of the molecule (e.g., the cyclohexyl ring, the leucine side chain) are systematically modified. The biological activity (e.g., IC50 from a cell-based assay) for each compound is measured.

Descriptor Calculation: For each molecule in the series, a set of numerical values, or "descriptors," are calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) and 3D descriptors (e.g., molecular volume, surface area). jocpr.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that best links the descriptors to the observed biological activity. analis.com.my

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used to build the model. innovareacademics.innih.gov

A successful QSAR model can highlight which molecular properties are most important for activity, thereby guiding the rational design of more potent or selective compounds. chitkara.edu.in

Table 5: Illustrative Data for a Hypothetical QSAR Study

| Compound Analog | Experimental pIC50 (-logIC50) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Predicted pIC50 |

|---|---|---|---|---|

| N-(Cyclopentylcarbonyl)leucine | 4.5 | 227.3 | 2.1 | 4.6 |

| This compound | 4.8 | 241.3 | 2.6 | 4.8 |

| N-(Cycloheptylcarbonyl)leucine | 4.6 | 255.4 | 3.1 | 4.5 |

| N-(Phenylcarbonyl)leucine | 5.2 | 249.3 | 2.4 | 5.1 |

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

The precise characterization of this compound is fundamental to its research applications. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are indispensable tools for confirming its chemical structure, assessing its purity, and monitoring its synthesis. These methods provide detailed molecular-level information, ensuring the identity and quality of the compound in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary technique for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

For this compound, ¹H NMR spectroscopy is used to identify the different types of protons and their connectivity. The spectrum would be expected to show distinct signals corresponding to the protons on the cyclohexyl ring, the leucine side chain (including the isobutyl group), and the α-proton adjacent to the chiral center. The integration of these signals confirms the relative number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent protons, helping to piece together the structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., carbonyl, aliphatic).

Detailed research findings for the structural elucidation of this compound via NMR would involve the assignment of all proton and carbon signals to their respective atoms in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

The following table outlines the predicted chemical shift (δ) ranges for the protons in this compound, typically measured in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (Amide) | 6.0 - 8.5 | Doublet (d) |

| CH (Leucine α-proton) | 4.0 - 4.5 | Multiplet (m) |

| CH (Cyclohexyl, adjacent to C=O) | 2.0 - 2.5 | Multiplet (m) |

| CH₂ (Leucine β-protons) | 1.5 - 1.8 | Multiplet (m) |

| CH (Leucine γ-proton) | 1.4 - 1.7 | Multiplet (m) |

| CH₂ (Cyclohexyl) | 1.0 - 2.0 | Multiplet (m) |

| CH₃ (Leucine δ-protons) | 0.8 - 1.0 | Doublet (d) |

| COOH (Carboxylic Acid) | 10.0 - 12.0 | Singlet (s) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

This table shows the predicted chemical shift ranges for the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C=O (Amide) | 175 - 180 |

| Cα (Leucine) | 50 - 55 |

| C (Cyclohexyl, adjacent to C=O) | 45 - 50 |

| Cβ (Leucine) | 40 - 45 |

| Cγ (Leucine) | 24 - 26 |

| Cδ (Leucine) | 21 - 24 |

| C (Cyclohexyl) | 25 - 35 |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

HPLC is a cornerstone chromatographic technique for separating, identifying, and quantifying components in a mixture. For this compound, it is routinely used to assess the purity of a synthesized batch and to monitor the progress of the synthesis reaction.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. nih.gov In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compound. nih.govlcms.cz The retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for identification.

For purity analysis, a sample of this compound is analyzed, and the resulting chromatogram should ideally show a single, sharp peak. The presence of other peaks would indicate impurities, such as starting materials (leucine, cyclohexanecarbonyl chloride), by-products, or enantiomeric impurities. The area of the main peak relative to the total area of all peaks is used to calculate the purity percentage.

During synthesis, HPLC can be used to monitor the reaction by taking small aliquots from the reaction mixture over time. The chromatograms will show the decrease in the starting material peaks and the corresponding increase in the product peak, allowing for the determination of the reaction's endpoint.

Interactive Data Table: Example HPLC Method for this compound Analysis

The table below describes a typical set of parameters for an RP-HPLC method for analyzing this compound.

| Parameter | Condition |

| Column | C18 (e.g., COSMOSIL 5C18-AR-II, 4.6 mm I.D. x 150 mm) nacalai.com |

| Mobile Phase A | 0.1% Formic Acid in Water nacalai.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nacalai.com |

| Gradient | Linear gradient, e.g., 20% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min nacalai.com |

| Column Temperature | 30°C nacalai.com |

| Detection | UV at 210-220 nm |

| Injection Volume | 10 µL |

This method allows for the effective separation of this compound from potential impurities, providing reliable data on its purity. researchgate.net The use of formic acid in the mobile phase helps to ensure good peak shape for the carboxylic acid moiety.

Future Perspectives in N Cyclohexylcarbonyl Leucine Research

Emerging Research Avenues and Untapped Biological Potentials

N-(Cyclohexylcarbonyl)leucine belongs to the broader family of N-acyl amino acids, which are endogenous signaling molecules involved in a wide array of biological functions. wikipedia.orgnih.gov The structural similarity to other well-characterized NAAAs suggests that this compound may possess significant, yet undiscovered, biological activities. Research into related compounds has revealed a wealth of therapeutic potential, offering a roadmap for future investigations into this compound.

For instance, compounds like arachidonoyl serine have demonstrated vasodilatory and neuroprotective effects, while arachidonoyl glycine (B1666218) is known for its antinociceptive properties, and oleoyl (B10858665) serine has been shown to rescue bone loss. nih.gov Furthermore, certain N-acyl alanines have exhibited antiproliferative activity, and stearoyl derivatives of amino acids like tyrosine, serine, and threonine have shown neuroprotective capabilities. nih.gov These findings strongly suggest that this compound could be a candidate for screening in assays related to inflammation, pain perception, neurodegeneration, and oncology. The role of NAAAs in cancer is known to be complex, with some compounds showing anti-tumor properties and others having pro-tumorigenic effects, underscoring the need for specific investigation of this compound's impact on cancer cell biology. mdpi.com

The leucine (B10760876) component of the molecule introduces another layer of potential biological relevance. Leucine is an essential amino acid renowned for its role in stimulating muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. mdpi.comfrontiersin.org Emerging research on dileucine, a dipeptide of leucine, suggests it may be even more potent in promoting muscle growth than free leucine. illinois.edu This opens an intriguing avenue to explore whether this compound can modulate mTORC1 signaling and influence muscle metabolism, potentially offering therapeutic benefits for conditions associated with muscle wasting or sarcopenia.

| N-Acyl Amino Acid Derivative | Observed Biological Activity | Potential Research Area for this compound |

| Arachidonoyl serine | Vasodilatory, Neuroprotective nih.gov | Cardiovascular and neuroprotective effects |

| Arachidonoyl glycine | Antinociceptive nih.gov | Pain management and analgesia |

| Oleoyl serine | Rescues bone loss nih.gov | Osteoporosis and bone metabolism |

| N-acyl alanines | Antiproliferative nih.gov | Anti-cancer activity |

| Stearoyl derivatives (Tyr, Ser, Thr) | Neuroprotective nih.gov | Neurodegenerative diseases |

| Leucine | Stimulates muscle protein synthesis (mTORC1 pathway) mdpi.comfrontiersin.org | Muscle atrophy and metabolic disorders |

Development as Chemical Probes for Biological Systems

The development of this compound into a chemical probe represents a significant opportunity to dissect its biological functions and identify its molecular targets. Chemical probes are small molecules designed to selectively interact with a specific protein or biological process, enabling its study in a cellular or in vivo context. chemicalprobes.org

A key application would be in the creation of probes to identify and characterize the enzymes responsible for the synthesis and degradation of this compound. For example, fluorescently or isotopically labeled versions of the compound could be synthesized to trace its metabolic fate within cells. This approach has been successfully used with other NAAAs, such as the use of N-oleoyl-leucine in live cell tracing experiments to investigate the activity of the enzyme CYP4F2, which was found to hydroxylate it. nih.gov

Furthermore, this compound could be modified to generate affinity-based probes for target identification. By attaching a reactive group and a reporter tag, researchers can covalently label binding partners in a cellular lysate or intact cells. Subsequent proteomic analysis can then identify these interacting proteins, revealing the direct molecular targets through which this compound exerts its effects.

Another avenue is the development of fluorescent probes for imaging. Similar to the design of probes for enzymes like leucine aminopeptidase (B13392206) (LAP), which specifically cleave a leucine residue to release a fluorophore, a modified this compound could be engineered. mdpi.com If a specific enzyme recognizes and cleaves the N-acyl bond of this compound, a probe could be designed to fluoresce upon this cleavage event, allowing for the visualization of enzyme activity in real-time.

| Probe Type | Application | Example from Related Research |

| Isotopically Labeled Probe | Metabolic tracing | N-oleoyl-leucine used to study CYP4F2 activity nih.gov |

| Affinity-Based Probe | Target identification | General technique for identifying protein-ligand interactions |

| Fluorescent Probe | Enzyme activity imaging | Probes for Leucine Aminopeptidase (LAP) mdpi.com |

Integration with Advanced Multi-Omics and Systems Biology Approaches

To fully comprehend the biological significance of this compound, its investigation must be integrated with advanced multi-omics and systems biology approaches. These strategies allow for a holistic view of the molecular changes induced by the compound across different biological layers, including the genome, transcriptome, proteome, and metabolome. mdpi.comfrontiersin.orgembopress.org

Untargeted lipidomics, a branch of metabolomics, is a particularly powerful tool for studying NAAAs. It can be used to quantify the levels of this compound and its potential metabolites in various tissues and biofluids under different physiological or pathological conditions. This approach was instrumental in the discovery of novel derivatives of N-oleoyl-leucine downstream of the enzyme CYP4F2. nih.gov By applying similar methods, researchers can uncover the metabolic network associated with this compound.

Integrating metabolomic data with transcriptomic and proteomic data can provide a more complete mechanistic picture. For example, treating cells or model organisms with this compound and subsequently performing RNA-sequencing and mass spectrometry-based proteomics can reveal changes in gene and protein expression. These changes can then be mapped onto known signaling and metabolic pathways to generate hypotheses about the compound's mechanism of action. Systems biology tools can then be used to construct network models that integrate these different omics datasets, helping to identify key nodes and pathways that are perturbed by this compound. frontiersin.orgbiorxiv.org

This integrated approach is crucial for understanding the compound's role in complex diseases like cancer or metabolic disorders, where perturbations occur across multiple molecular levels. frontiersin.org By adopting a systems-level perspective, the future research of this compound can move beyond the study of isolated effects to a comprehensive understanding of its impact on cellular and organismal physiology.

Q & A

Basic: What are the established synthetic routes for N-(Cyclohexylcarbonyl)leucine, and how is its purity validated?

Methodological Answer:

A common synthetic approach involves coupling cyclohexanecarbonyl chloride with L-leucine under basic conditions (e.g., in the presence of triethylamine or DMAP) in anhydrous solvents like dichloromethane or THF. The reaction typically proceeds via nucleophilic acyl substitution . Post-synthesis, purification is achieved using column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) or recrystallization. Purity validation requires:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent integration.

- Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS or MALDI-TOF) .

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% by area normalization) .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Resolves stereochemistry and crystal packing interactions, critical for confirming cyclohexyl group conformation .

- Infrared spectroscopy (IR) : Identifies carbonyl stretching frequencies (amide I band ~1650 cm⁻¹) and cyclohexyl C-H vibrations .

- Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition profiles under inert atmospheres .

- Optical rotation/polarimetry : Validates enantiomeric purity (e.g., specific rotation reported in ethanol at 20°C) .

Advanced: How does this compound exert hypoglycemic activity, and what experimental models are used to study this?

Methodological Answer:

Studies suggest the compound interacts with pancreatic β-cell sulfonylurea receptors (SUR1), enhancing insulin secretion. Key models include:

- In vitro : INS-1E β-cell lines treated with glucose gradients (5–25 mM) to measure insulin release via ELISA .

- In vivo : Streptozotocin-induced diabetic rats administered oral doses (10–50 mg/kg), with blood glucose monitored via glucometry .

- Receptor binding assays : Radiolabeled [³H]-glibenclamide displacement studies to quantify affinity for SUR1 .

Advanced: How should researchers design dose-response studies to evaluate this compound's efficacy and toxicity?

Methodological Answer:

- Dose range : Use logarithmic increments (e.g., 0.1–100 µM in vitro; 1–100 mg/kg in vivo) to identify EC₅₀/ED₅₀ values .

- Controls : Include vehicle (e.g., DMSO/saline), positive controls (e.g., glibenclamide), and negative controls (untreated cells/animals) .

- Toxicity endpoints : Measure liver enzymes (ALT/AST), renal biomarkers (creatinine), and histopathology of pancreas/liver .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests; ensure sample sizes (n ≥ 6) to achieve power >0.8 .

Advanced: How can contradictory findings in pharmacological studies of this compound be resolved?

Methodological Answer:

Discrepancies (e.g., variable hypoglycemic potency across studies) may arise from:

- Species-specific responses : Compare rodent vs. human β-cell models (e.g., primary islets vs. rodent lines) .

- Bioavailability factors : Assess pharmacokinetics (Cₘₐₓ, Tₘₐₓ) using LC-MS/MS to correlate plasma levels with efficacy .

- Batch variability : Re-analyze compound purity and stereochemistry across studies; impurities >2% can skew results .

- Experimental design : Ensure replication (≥3 independent experiments) and adherence to NIH Rigor guidelines .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing/solubilization .

- Spill management : Absorb with inert material (e.g., vermiculite), neutralize with 10% acetic acid, and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis/oxidation .

Advanced: What strategies optimize this compound's stability in aqueous formulations for in vivo studies?

Methodological Answer:

- pH adjustment : Formulate at pH 6.5–7.4 (phosphate buffer) to minimize amide bond hydrolysis .

- Lyophilization : Prepare as a lyophilized powder reconstituted in saline immediately before administration .

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 (≤10% v/v) to enhance solubility and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.